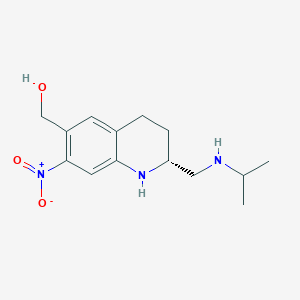

(R)-oxamniquine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C14H21N3O3 |

|---|---|

Poids moléculaire |

279.33 g/mol |

Nom IUPAC |

[(2R)-7-nitro-2-[(propan-2-ylamino)methyl]-1,2,3,4-tetrahydroquinolin-6-yl]methanol |

InChI |

InChI=1S/C14H21N3O3/c1-9(2)15-7-12-4-3-10-5-11(8-18)14(17(19)20)6-13(10)16-12/h5-6,9,12,15-16,18H,3-4,7-8H2,1-2H3/t12-/m1/s1 |

Clé InChI |

XCGYUJZMCCFSRP-GFCCVEGCSA-N |

SMILES |

CC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO |

SMILES isomérique |

CC(C)NC[C@H]1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO |

SMILES canonique |

CC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO |

Origine du produit |

United States |

Historical Context and Scientific Discovery of R Oxamniquine Research

Early Investigations into Schistosomicidal Agents and Precursors

The quest for effective treatments for schistosomiasis predates the development of oxamniquine (B1677833). Early therapies, such as lucanthone, were limited by toxicity and the need for repeated administration. francis-press.com These limitations spurred the search for novel, safer, and more effective schistosomicidal agents. This research landscape provided the fertile ground from which oxamniquine and, subsequently, the understanding of its enantiomers would emerge.

Elucidation of Oxamniquine Structure and Initial Biological Observations

Oxamniquine was first described in 1972 by Kaye and Woolhouse as a metabolite of the compound UK 3883. wikipedia.org It was initially produced through the enzymatic hydroxylation of its precursor by the fungus Aspergillus sclerotiorum. wikipedia.orgtaylorandfrancis.com Structurally, oxamniquine is a tetrahydroquinoline derivative. nih.govncats.io Initial biological studies revealed its potent activity against Schistosoma mansoni, one of the major species of schistosomes that infect humans. wikipedia.orgncats.iodrugbank.com It was observed to cause a shift of the parasitic worms from the mesenteric veins to the liver, leading to their eventual demise. wikipedia.orgncats.io

Recognition and Isolation of the (R)-Enantiomer's Differential Biological Activity

Oxamniquine possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-oxamniquine and (S)-oxamniquine. wikipedia.orgresearchgate.netplos.org Initially, oxamniquine was used as a racemic mixture, a 1:1 combination of both enantiomers. wikipedia.orgresearchgate.net

Subsequent research focused on separating these enantiomers and evaluating their individual biological activities. Through techniques like high-performance liquid chromatography (HPLC) on chiral columns, researchers successfully isolated the (R) and (S) enantiomers. researchgate.netplos.orgebi.ac.uk These studies revealed a significant difference in their schistosomicidal effects. The (S)-enantiomer was found to be responsible for the majority of the antischistosomal activity. researchgate.netosti.govresearchgate.net While the (R)-enantiomer did exhibit some effect, it was notably less potent than its counterpart. researchgate.netosti.govosti.gov

Key Milestones in the Academic Research Trajectory of (R)-Oxamniquine

The academic journey of (R)-oxamniquine has been marked by several key milestones that have deepened our understanding of its properties and potential.

A pivotal moment was the identification of the parasite's enzyme that activates oxamniquine. Research demonstrated that oxamniquine is a prodrug, meaning it must be metabolized within the parasite to become active. plos.orgnih.govbiorxiv.org This activation is carried out by a sulfotransferase enzyme present in S. mansoni. nih.govplos.orgnih.gov

Further structural studies, including X-ray crystallography, provided detailed insights into how the enantiomers of oxamniquine interact with this parasitic enzyme. researchgate.netresearchgate.net These investigations revealed that the (S)-enantiomer binds more effectively to the active site of the sulfotransferase, explaining its superior activity. infontd.orgresearchgate.netresearchgate.net While the (R)-enantiomer can also bind, it does so less favorably. researchgate.net

This understanding of the structure-activity relationship at the molecular level has been instrumental in guiding the design of new oxamniquine derivatives with broader activity against other schistosome species. biorxiv.orgnih.govplos.org Researchers have used this knowledge to reengineer the molecule, leading to the development of compounds that show promise against S. haematobium and S. japonicum, species against which the original oxamniquine was ineffective. nih.govplos.orgplos.org

Enantioselective Synthesis and Stereochemical Considerations of R Oxamniquine

Methodologies for Enantioselective Synthesis of (R)-Oxamniquine

The preparation of enantiomerically pure (R)-oxamniquine can be achieved through several strategic approaches, each aiming to control the stereochemistry at the chiral center. These methods include asymmetric catalysis, the use of chiral auxiliaries to direct the stereochemical outcome of reactions, and the separation of racemic mixtures through resolution techniques.

Asymmetric Catalysis in (R)-Oxamniquine Synthesis

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically enriched compounds. This approach utilizes a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. In the context of synthesizing the core structure of (R)-oxamniquine, which is a 1,2,3,4-tetrahydroquinoline (B108954) derivative, the asymmetric hydrogenation of quinolines is a key reaction. dicp.ac.cn

Chiral phosphoric acids have emerged as highly efficient organocatalysts for the asymmetric transfer hydrogenation of 2-substituted quinolines. dicp.ac.cn Using a Hantzsch ester as the hydrogen source, these catalysts can produce enantiomerically pure 1,2,3,4-tetrahydroquinolines with high yields and excellent enantioselectivities, often up to 99% enantiomeric excess (ee). dicp.ac.cn The reaction is sensitive to temperature, with lower temperatures generally leading to higher enantioselectivity. dicp.ac.cn For instance, reducing the reaction temperature from room temperature to 10 °C can significantly increase the enantiomeric excess of the desired product. dicp.ac.cn

Transition metal complexes, particularly those based on iridium, rhodium, and ruthenium bearing chiral ligands, are also employed for the asymmetric hydrogenation of N-heteroaromatic compounds like quinolines. rsc.orgacs.org For example, chiral iridium-imidazoline complexes have been used for the asymmetric transfer hydrogenation of quinoline (B57606) derivatives in water. acs.org These catalytic systems offer an efficient and atom-economical route to chiral tetrahydroquinolines, which are crucial intermediates for (R)-oxamniquine. dicp.ac.cn

Table 1: Asymmetric Catalysis for Tetrahydroquinoline Synthesis

| Catalyst Type | Chiral Ligand/Catalyst | Substrate | Solvent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Organocatalyst | Chiral Phosphoric Acid | 2-Substituted Quinolines | Diethyl Carbonate | Up to 99% | dicp.ac.cn |

| Transition Metal | Iridium-Imidazoline Complex | Quinoline Derivatives | Water | High | acs.org |

| Transition Metal | Rhodium, Ruthenium Complexes | N-Heteroaromatics | Various | Good to Excellent | rsc.org |

Chiral Auxiliary Approaches for Stereocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. Oxazolidinones are a well-known class of chiral auxiliaries used in various asymmetric syntheses, including alkylations, aldol (B89426) reactions, and Michael additions. sigmaaldrich.com

In the synthesis of complex molecules, a chiral auxiliary, such as a 4-isopropyloxazolidinone, can be attached to a precursor molecule. liverpool.ac.uk This auxiliary then sterically guides the addition of subsequent reagents to a specific face of the molecule, leading to the formation of one diastereomer in excess. The auxiliary is then cleaved to yield the enantiomerically enriched product. While specific examples for the direct synthesis of (R)-oxamniquine using this method are not extensively detailed in the provided context, the principle is widely applied in the synthesis of chiral amines and other functional groups present in oxamniquine (B1677833). sigmaaldrich.comliverpool.ac.uk

Resolution Techniques for Enantiomeric Separation

When an enantioselective synthesis is not employed, oxamniquine is produced as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. researchgate.net Resolution techniques are then used to separate these enantiomers.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for the analytical and preparative separation of oxamniquine enantiomers. researchgate.netebi.ac.ukplos.org Chiral-AGP (alpha-1-acid glycoprotein) and Chiracell OD-H columns have been successfully used to resolve the enantiomers of oxamniquine. researchgate.netebi.ac.ukresearchgate.net The separation on a Chiral-AGP column can be sensitive to small changes in the pH of the mobile phase. ebi.ac.uk

Capillary zone electrophoresis (CZE) offers an alternative method for enantiomeric separation. ebi.ac.ukresearchgate.net In CZE, chiral selectors, such as cyclodextrins or heparin, are added to the buffer solution. ebi.ac.ukresearchgate.net This technique has demonstrated good resolution of the oxamniquine enantiomers and can be a stable and precise method. ebi.ac.ukresearchgate.net

Stereochemical Purity Analysis in (R)-Oxamniquine Research

Determining the stereochemical purity, or enantiomeric excess, of a sample of (R)-oxamniquine is crucial. The same techniques used for resolution can be applied for analysis.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for determining the enantiomeric excess of oxamniquine. researchgate.netplos.orgresearchgate.net By using a chiral stationary phase, the two enantiomers will have different retention times, allowing for their separation and quantification. researchgate.netresearchgate.net The relative peak areas in the chromatogram correspond to the ratio of the enantiomers in the sample. researchgate.net For example, HPLC analysis on a Chiracell OD-H column can be used for purity control of the separated enantiomers. researchgate.netplos.org

Capillary Zone Electrophoresis (CZE): CZE with chiral additives in the buffer is also a powerful analytical tool for assessing enantiomeric purity. ebi.ac.ukresearchgate.net This method has been shown to detect one enantiomer in the presence of the other down to a level of 0.23% (m/m), demonstrating high sensitivity. ebi.ac.ukresearchgate.net

X-ray Crystallography: While primarily a tool for determining the absolute configuration of a molecule, X-ray crystallography of a co-crystal of an enantiomer with a known chiral molecule (like an enzyme) can confirm its stereochemistry. researchgate.netosti.gov Studies have used this method to determine the absolute configurations of the oxamniquine enantiomers, identifying the (-)-enantiomer as (R)-oxamniquine and the (+)-enantiomer as (S)-oxamniquine. researchgate.netosti.gov

Impact of Synthetic Route on (R)-Oxamniquine Enantiomeric Excess

The choice of synthetic strategy directly dictates the enantiomeric excess of the final (R)-oxamniquine product.

Racemic Synthesis followed by Resolution: A non-stereoselective synthesis will invariably produce a racemic mixture (0% ee). researchgate.net The final enantiomeric excess of (R)-oxamniquine then depends entirely on the efficiency of the subsequent resolution step. While chromatographic resolution can achieve high purity, it is often a less efficient process for large-scale production compared to asymmetric synthesis.

Asymmetric Synthesis: An enantioselective synthesis, such as asymmetric hydrogenation using a chiral catalyst, aims to produce the desired enantiomer directly with high enantiomeric excess. dicp.ac.cn The effectiveness of the chiral catalyst or auxiliary and the optimization of reaction conditions (e.g., temperature, solvent) are the determining factors for the final ee. dicp.ac.cn For example, organocatalytic asymmetric transfer hydrogenations have reported achieving up to 99% ee for the tetrahydroquinoline core. dicp.ac.cn This approach is generally more efficient and economical for producing single-enantiomer drugs.

Table 2: Comparison of Synthetic Approaches and Expected Enantiomeric Excess (ee)

| Synthetic Approach | Key Method | Factors Influencing ee | Typical ee of (R)-Oxamniquine |

|---|---|---|---|

| Racemic Synthesis + Resolution | Non-selective synthesis followed by chiral HPLC or CZE. | Efficiency of the separation technique. | Dependent on resolution, can be >99%. |

| Asymmetric Catalysis | Asymmetric hydrogenation with chiral catalysts (organo- or metal-based). | Catalyst efficiency, reaction temperature, solvent. | Potentially up to 99% for the core structure. dicp.ac.cn |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct reaction stereochemistry. | Diastereoselectivity of the key reaction step, efficiency of auxiliary removal. | High, often >95% de. sigmaaldrich.com |

Molecular and Biochemical Mechanisms of Action of R Oxamniquine

Identification and Validation of Primary Molecular Targets in Schistosoma Species

The antischistosomal drug (R)-oxamniquine, a semisynthetic tetrahydroquinoline, exerts its therapeutic effects through a complex mechanism that involves metabolic activation within the parasite and subsequent interaction with critical molecular targets. ncats.ioresearchgate.net

The primary molecular target of oxamniquine (B1677833) in Schistosoma mansoni has been identified as a sulfotransferase enzyme (SULT), specifically designated SmSULT-OR. nih.govplos.org This enzyme is responsible for the bioactivation of the prodrug oxamniquine into its pharmacologically active form. nih.govcambridge.org The activation process involves the transfer of a sulfuryl group from the universal sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxymethyl group of oxamniquine. nih.govbioline.org.br This reaction results in the formation of a reactive sulfate ester. bioline.org.brresearchgate.netmdpi.com

Evidence supporting the role of sulfotransferase in oxamniquine activation comes from several key findings. Experiments have shown that the activating capability of a parasite extract is lost upon dialysis but can be restored by the addition of PAPS, indicating the requirement of a dialyzable cofactor. bioline.org.brresearchgate.net Furthermore, classical sulfotransferase substrates like β-estradiol and quercetin (B1663063) have been found to competitively inhibit the activation of oxamniquine. bioline.org.brresearchgate.netscielo.br The enzyme responsible for activation has a molecular mass of approximately 32 kDa, which is consistent with the size of typical sulfotransferase subunits. bioline.org.brresearchgate.net

The species-specific activity of oxamniquine, which is effective against S. mansoni but not S. haematobium or S. japonicum, is linked to differences in their respective sulfotransferase enzymes. nih.govcambridge.org While orthologs of SmSULT-OR exist in the other two species, variations in their amino acid sequences and, consequently, their active site structures, lead to differences in their ability to efficiently bind and sulfate oxamniquine. nih.govnih.gov

Following its activation by sulfotransferase, the resulting unstable sulfate ester of oxamniquine spontaneously dissociates to form a reactive electrophilic species. drugbank.com This electrophile is then capable of alkylating the parasite's DNA. cambridge.orgdrugbank.com The formation of covalent bonds, or adducts, between the activated drug and DNA is a critical step in its mechanism of action. nih.govresearchgate.netscielo.br

Studies using radiolabeled oxamniquine have demonstrated that the drug binds to the DNA of sensitive schistosomes but not to that of resistant strains. researchgate.netnih.gov In sensitive worms, it is estimated that approximately one molecule of oxamniquine binds per 50,000 DNA base pairs. nih.gov This DNA alkylation is believed to interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to the death of the parasite. nih.govscielo.br The formation of these DNA adducts disrupts the normal function of the genetic material, contributing significantly to the schistosomicidal effect of the drug. scielo.br

While the primary mechanism of action of (R)-oxamniquine involves its activation by sulfotransferase and subsequent DNA alkylation, other protein targets and inhibitory effects have been considered. Early hypotheses suggested a potential anticholinergic effect, which was thought to increase the parasite's motility. ncats.iohilarispublisher.com However, in contrast to other antischistosomal agents like hycanthone (B1673430) and metrifonate, neither oxamniquine nor its 6-acid metabolite act as inhibitors of cholinesterase in S. mansoni. who.int

The key enzymatic interaction remains the binding to and activation by the schistosome-specific sulfotransferase, SmSULT-OR. nih.govplos.org Genetic and crystallographic studies have been instrumental in confirming this interaction. nih.gov The crystal structure of SmSULT-OR in complex with oxamniquine has provided detailed insights into the binding mode and the structural basis for its species-specific activity. nih.govrcsb.org These studies have also been crucial in guiding the development of oxamniquine derivatives with broader activity against other Schistosoma species. plos.orgosti.gov

Interactive Data Table: Key Molecular Interactions of (R)-Oxamniquine

| Molecular Target/Process | Mechanism | Key Findings | References |

| Sulfotransferase (SmSULT-OR) | Bioactivation of the prodrug | Essential for converting oxamniquine to its active form through sulfation. | nih.govplos.org |

| DNA | Alkylation and Adduct Formation | The activated form of oxamniquine covalently binds to parasite DNA. | cambridge.orgdrugbank.comnih.gov |

| Cholinesterase | Enzyme Inhibition | Not significantly inhibited by oxamniquine or its metabolites. | who.int |

Interactions with Nucleic Acids: DNA Adduct Formation and Damage Mechanisms

Downstream Cellular and Subcellular Effects in Target Organisms

The molecular interactions of activated (R)-oxamniquine trigger a cascade of downstream effects at the cellular and subcellular levels, leading to the disruption of the parasite's normal functions and eventual demise.

Treatment with oxamniquine leads to a significant disruption of the parasite's physiological processes. One of the notable effects is the stimulation of worm motility. who.int This increased motor activity is followed by contraction and paralysis of the parasite's musculature. ncats.io This paralysis causes the worms to detach from the mesenteric veins, their normal habitat, and shift to the liver. ncats.iodrugbank.com In the liver, the male worms are trapped and subsequently eliminated by the host's immune response. ncats.iodrugbank.com While female worms may return to the mesentery, they are no longer able to release eggs, effectively halting parasite reproduction. ncats.iodrugbank.com

The drug's impact on nucleic acid synthesis is a central aspect of its physiological disruption. hilarispublisher.com By forming adducts with DNA, oxamniquine inhibits DNA replication and transcription, which are vital for the parasite's survival and reproduction. nih.govscielo.br

At the subcellular level, oxamniquine induces severe ultrastructural damage, particularly in male S. mansoni. nih.gov Electron microscopy studies have revealed extensive disruption of the tegument, the outer surface of the worm, and the gastrodermis. nih.gov This damage includes the development of extensive extracellular spaces between the cells of the internal tissues. nih.gov The breakdown of the tegument is a critical event, as it exposes the parasite to the host's immune system, leading to encapsulation by host cells and eventual elimination. nih.gov

While female worms are generally less affected, a small proportion can exhibit similar drug-induced changes and be eliminated. nih.gov In the surviving females, although direct morphological damage from the drug is not typically observed, significant regressive changes occur in the reproductive organs. nih.gov These changes are thought to be an indirect consequence of the loss of male stimulation rather than a direct effect of the drug itself. nih.gov

Interactive Data Table: Cellular and Subcellular Effects of (R)-Oxamniquine

| Effect | Description | Observed Changes | References |

| Disruption of Physiological Processes | Alteration of normal parasite functions. | Increased motility, paralysis, hepatic shift, inhibition of egg release. | ncats.iodrugbank.comwho.int |

| Ultrastructural Alterations | Damage to parasite tissues at a subcellular level. | Severe disruption of the tegument and gastrodermis in males, tegumental breakdown, regression of female reproductive organs. | nih.gov |

Disruption of Parasite Physiological Processes

Comparative Molecular Pharmacology of (R)- and (S)-Oxamniquine

Oxamniquine is a chiral molecule, and its two enantiomers, (R)-oxamniquine and (S)-oxamniquine, exhibit distinct pharmacological profiles. The racemic mixture of oxamniquine has been used historically for the treatment of Schistosoma mansoni infections. nih.gov However, research has revealed that the schistosomicidal activity is primarily attributed to the (S)-enantiomer. nih.govrcsb.org

The mechanism of action for oxamniquine involves its activation by a sulfotransferase (SULT) enzyme within the parasite. nih.govbiorxiv.org This enzyme, specifically SmSULT in S. mansoni, catalyzes the sulfonation of oxamniquine, converting it into an unstable sulfate ester. nih.gov This ester then spontaneously breaks down to form a reactive electrophilic species that can alkylate the parasite's DNA and other essential macromolecules, leading to parasite death. nih.govdrugbank.com

Enantiomer-Specific Binding Affinities and Target Interactions

The differential activity of the oxamniquine enantiomers is rooted in their specific interactions with the active site of the schistosome sulfotransferase enzyme.

In S. haematobium, the sulfotransferase ortholog (ShSULT) can bind (R)-oxamniquine, but it does so in a manner that is likely unproductive for catalysis. nih.gov An intervening water molecule separates the hydroxyl group of (R)-oxamniquine from the catalytic aspartate residue in the active site of ShSULT. nih.gov This unproductive binding mode may explain the significantly lower catalytic efficiency of ShSULT with (R)-oxamniquine compared to (S)-oxamniquine. nih.gov

The table below summarizes the binding and activity characteristics of the oxamniquine enantiomers with sulfotransferases from different Schistosoma species.

| Enantiomer | Target Enzyme | Binding Characteristics | Schistosomicidal Activity |

| (R)-Oxamniquine | SmSULT | Lower binding affinity compared to (S)-enantiomer. nih.govresearchgate.net | Minimal activity at low concentrations, some effect at high concentrations. nih.govrcsb.org |

| (S)-Oxamniquine | SmSULT | Preferentially binds to the active site, outcompeting the (R)-enantiomer. nih.govresearchgate.net | Demonstrates the bulk of the schistosomicidal activity. nih.govrcsb.org |

| (R)-Oxamniquine | ShSULT | Binds in a potentially unproductive mode. nih.gov | Much lower activity compared to (S)-oxamniquine. nih.gov |

| (S)-Oxamniquine | ShSULT | Binds in a similar position to that in SmSULT. nih.gov | Approximately half as active as with SmSULT. nih.gov |

| (R)-Oxamniquine | SjSULT | Preferred isomer for this enzyme. nih.gov | Less active by about an order of magnitude compared to SmSULT with (S)-oxamniquine. nih.gov |

| (S)-Oxamniquine | SjSULT | Less preferred isomer. nih.gov | Less active by about an order of magnitude compared to SmSULT. nih.gov |

Differential Biochemical Pathway Modulation

The primary biochemical pathway modulated by oxamniquine is nucleic acid synthesis, which is disrupted by the alkylating agent formed after enzymatic activation. drugbank.comfrancis-press.com The differential modulation of this pathway by the (R)- and (S)-enantiomers is a direct consequence of their differing abilities to be activated by the parasite's sulfotransferase.

The superior ability of (S)-oxamniquine to act as a substrate for SmSULT leads to a more efficient generation of the reactive electrophile. nih.govnih.gov This, in turn, results in a more potent disruption of DNA synthesis and other metabolic functions in S. mansoni, ultimately causing parasite death. nih.gov

Conversely, the significantly lower catalytic efficiency of the sulfotransferase enzymes with (R)-oxamniquine results in a much-reduced production of the active alkylating agent. nih.gov Consequently, (R)-oxamniquine has a very modest impact on the parasite's biochemical pathways at standard concentrations. nih.gov While it can exert some antischistosomal effects at high concentrations, the primary driver of the drug's efficacy in a racemic mixture is the (S)-enantiomer. nih.govrcsb.org

The following table presents the catalytic efficiency of sulfotransferases from different Schistosoma species with the oxamniquine enantiomers.

| Enzyme | Substrate | kcat/Km (min⁻¹µM⁻¹) |

| SmSULT | (S)-Oxamniquine | Not explicitly stated, but highest activity. sci-hub.se |

| SmSULT | (R)-Oxamniquine | Not explicitly stated, but significantly lower than (S)-Oxamniquine. nih.gov |

| ShSULT | (S)-Oxamniquine | Half as active as SmSULT. nih.gov |

| ShSULT | (R)-Oxamniquine | An order of magnitude lower than with (S)-oxamniquine. nih.gov |

| SjSULT | Racemic Oxamniquine | kcat = 1.2 ± 0.2 min⁻¹, Km = 50 ± 19 µM. sci-hub.se |

Pharmacokinetics and Biotransformation of R Oxamniquine in Research Models

Absorption and Distribution Studies in Non-Human Experimental Systems

Studies in various animal models indicate that oxamniquine (B1677833) is well-absorbed after oral administration and distributes widely throughout the body. who.intnih.gov

Pharmacokinetic studies following intravenous administration of racemic oxamniquine in rabbits and rats have demonstrated that the compound is extensively distributed in tissues. nih.gov The steady-state volume of distribution (Vd) was found to be significantly higher in rabbits compared to rats, suggesting more extensive tissue distribution in that species. nih.gov

In mouse models of S. mansoni infection, oxamniquine treatment leads to a shift of the parasitic worms from the mesenteric veins to the liver, where they are subsequently eliminated by host immune responses. nih.govsmolecule.comnih.gov This hepatic shift implies that the drug effectively reaches the site of infection in the portal vasculature. who.int

While specific quantitative tissue distribution data for the (R)-enantiomer alone is not extensively detailed in the available literature, the data from racemic studies provide a general profile of its distribution.

Pharmacokinetic Parameters of Racemic Oxamniquine in Animal Models

| Parameter | Rabbit (Mean ± SD) | Rat (Mean ± SD) |

|---|---|---|

| Plasma Clearance (ml/min/kg) | 65.5 ± 33 | 17.2 ± 5.7 |

| Steady-State Volume of Distribution (l/kg) | 7.9 ± 4.5 | 2.1 ± 0.5 |

| Terminal Elimination Half-life (h) | 1.8 ± 0.3 | 1.8 ± 0.9 |

Data derived from a study with intravenously administered racemic oxamniquine. nih.gov

The permeability of oxamniquine appears to be a key factor in its absorption. Studies in mice suggest that the efflux transporter P-glycoprotein (P-gp) does not play a significant role in the drug's disposition, as the absorption and tissue distribution of oxamniquine were found to be similar in both wild-type mice and P-gp knockout mice. researchgate.net This indicates that (R)-oxamniquine is not a major substrate for this common efflux pump. researchgate.netnih.gov

Computational models predict that oxamniquine is likely a P-gp substrate, yet experimental data contradicts this, suggesting other factors are more dominant in its transport across membranes. researchgate.netdrugbank.com The development of new oxamniquine analogs often focuses on optimizing physicochemical properties to ensure high permeability and rapid oral absorption. researchgate.net

Tissue Distribution Profiles in Animal Models

Metabolic Pathways and Enzyme Systems Involved in (R)-Oxamniquine Biotransformation

Oxamniquine undergoes extensive metabolism in the host, a process that is critical to its clearance and the formation of inactive byproducts. who.intnih.gov Studies in dogs have suggested the potential for first-pass metabolism in the gut wall. who.int

The primary enzymes responsible for the metabolism of oxamniquine in the host are from the Cytochrome P450 (CYP) superfamily. hmdb.canih.gov Specifically, CYP2D6 has been identified as a key enzyme in its oxidative metabolism. hmdb.caresearchgate.net While this has been established for the racemic mixture, it is highly probable that CYP2D6 is also involved in the biotransformation of the (R)-enantiomer, as CYP enzymes are known to exhibit stereoselectivity. researchgate.netplos.org

In vitro studies examining the metabolic precursor to oxamniquine (UK-3883) provided evidence of substrate enantioselectivity, with a preference for the dextrorotatory enantiomer, suggesting that the host's metabolic enzymes can differentiate between stereoisomers. nih.gov

The biotransformation of oxamniquine in research models leads to the formation of two primary, inactive acidic metabolites. who.intnih.gov

6-Carboxylic Acid Metabolite : This is the major metabolite found across all species studied, including mice, rats, hamsters, rabbits, dogs, and rhesus monkeys. who.intnih.gov It is formed through the oxidation of the 6-hydroxymethyl group on the quinoline (B57606) ring. nih.gov This metabolite is a major component found circulating in plasma. who.int

2-Carboxylic Acid Metabolite : A second, less prominent metabolite results from the oxidation of the isopropylaminomethyl side chain. nih.gov The presence and quantity of this metabolite show species-specific variation; it has been detected in appreciable amounts in the urine of mice, rabbits, hamsters, and dogs, but not in rhesus monkeys or rats. nih.gov

Both of these metabolites are pharmacologically inactive as schistosomicides. who.int

Identified Host Metabolites of (R)-Oxamniquine

| Metabolite | Description | Activity |

|---|---|---|

| 6-Carboxylic Acid Derivative | Formed by oxidation of the 6-hydroxymethyl group. | Inactive |

| 2-Carboxylic Acid Derivative | Formed by oxidation of the side chain. | Inactive |

Data derived from studies on racemic oxamniquine. who.intnih.gov

Role of Cytochrome P450 Enzymes and Other Xenobiotic-Metabolizing Enzymes

Excretion Profiles and Routes in Non-Human Research Subjects

The elimination of (R)-oxamniquine from the body occurs primarily through the excretion of its metabolites. who.intnih.gov The main route of elimination is via the urine. nih.govnih.govpharmacompass.com In addition to urinary excretion, studies in mice have shown that oxamniquine is also cleared through excretion into the bile. researchgate.net

Approximately 40-75% of an oral dose of racemic oxamniquine is excreted in the urine within 24 hours, almost entirely as the 6-carboxylic acid metabolite. nih.gov Less than 2% of the dose is excreted as the unchanged parent compound. nih.gov

Structure Activity Relationship Sar and Medicinal Chemistry of R Oxamniquine and Its Analogs

Elucidation of Pharmacophoric Features for Schistosomicidal Activity

(R)-Oxamniquine is a prodrug, meaning it requires bioactivation within the parasite to exert its therapeutic effect. scielo.brnih.gov The key to its schistosomicidal activity lies in its specific interaction with a schistosome sulfotransferase (SULT) enzyme, which is present in Schistosoma mansoni. nih.govnih.gov This enzyme catalyzes the sulfonation of the drug's primary alcohol.

The essential pharmacophoric features of oxamniquine (B1677833) for its activity are:

The ortho-nitro benzyl (B1604629) alcohol moiety: This group is critical for the activation by the SULT enzyme. nih.gov The enzyme transfers a sulfonate group to the hydroxymethylene group, creating an unstable sulfate (B86663) ester. nih.govnih.gov

The Tetrahydroquinoline Scaffold: This rigid ring system correctly orients the key functional groups for binding within the SULT active site. vulcanchem.comfrancis-press.com

The Isopropylamino Side Chain: The secondary amine and its substituent play a role in binding to the enzyme. Crystal structures reveal that the isopropylamino group forms a hydrogen bond with the side chain of an aspartate residue (Asp144) in the enzyme's active site. semanticscholar.org

Once activated, the resulting sulfate ester is an excellent leaving group. It spontaneously dissociates to form a highly reactive electrophilic carbocation. scielo.brnih.gov This intermediate then alkylates the parasite's DNA and other essential macromolecules, disrupting cellular processes and leading to the death of the worm. nih.gov

While oxamniquine is produced and administered as a racemic mixture, studies have shown that the (S)-enantiomer is responsible for the majority of the schistosomicidal activity. nih.gov X-ray crystallography has revealed that when the S. mansoni SULT enzyme is exposed to racemic oxamniquine, only the (S)-enantiomer is found bound in the active site. nih.govresearchgate.net This is attributed to a more favorable binding energy for the (S)-enantiomer, which allows it to outcompete the (R)-enantiomer for the active site. semanticscholar.org

Design and Synthesis of Novel (R)-Oxamniquine Analogs and Derivatives

The species-specificity of oxamniquine (effective only against S. mansoni) and the need for new drugs to combat potential resistance have driven extensive research into designing novel analogs. nih.govplos.org The primary goal is to develop compounds that are effective against all three major human-infecting schistosome species: S. mansoni, S. haematobium, and S. japonicum. plos.orgplos.org This effort largely relies on a structure-based drug design approach, informed by the crystal structures of the SULT enzymes from all three species. plos.orgresearchgate.net

The tetrahydroquinoline nucleus is a key structural component, but it has also been a target for modification to improve activity and broaden specificity. One innovative design strategy involved breaking the rigid tetrahydroquinoline ring system to introduce two rotatable bonds. nih.gov This approach aimed to create more flexible molecules that could potentially adapt to the subtle differences in the active sites of SULT enzymes from different schistosome species, while retaining the essential ortho-nitro benzyl alcohol moiety for activation. nih.gov

The relationship between the substituents on the oxamniquine scaffold and biological activity has been thoroughly investigated.

Nitro Group: The electron-withdrawing nitro group at the 7-position is considered vital. It increases the electrophilicity of the benzylic carbon in the activated form of the drug, thereby promoting the crucial alkylation of parasitic DNA. scielo.br

Hydroxymethyl Group: The 6-hydroxymethyl group is the site of bioactivation by SULT and is therefore indispensable. nih.gov

Alkylamine Side Chain: Modifications to the 2-aminomethyl side chain have shown that while changes can be made with preserved activity, they can also lead to increased toxicity. researchgate.net

Aromatic Ring Substituents: Structure-activity relationship (SAR) studies on newer analogs have demonstrated a preference for electron-withdrawing substituents on the benzyl side chain to enhance antischistosomal activity. nih.gov

While oxamniquine is itself a prodrug, further prodrug strategies have been explored to improve its therapeutic profile. Researchers have designed and synthesized oxamniquine prodrugs by linking the parent molecule to polymers like dextran (B179266). mdpi.com The goal of these polymeric prodrugs is to create a slow-releasing formulation that could prolong the drug's action. Other approaches have included the synthesis of oxamniquine methacrylate (B99206) and acrylamide (B121943) monomers and co-polymers, with the aim of modifying the drug's release and absorption characteristics. scielo.brresearchgate.net

Substituent Effects on Biological Activity

Evaluation of Biological Activity in in vitro and in vivo Non-Human Models

The development of new oxamniquine analogs involves a rigorous testing process, starting with in vitro assays and progressing to in vivo animal models. An iterative process, involving the design, synthesis, and testing of hundreds of derivatives, has been employed to identify new lead compounds. plos.orgresearchgate.netosti.gov

In vitro screening against adult worms of the three main human schistosome species has been crucial. These assays have identified several promising derivatives with broad-spectrum activity. nih.govplos.org For example, some compounds from a 3-aminopiperdine series showed promising activity against S. haematobium and S. japonicum. osti.gov

| Compound ID | S. mansoni Killing | S. haematobium Killing | S. japonicum Killing | Reference |

|---|---|---|---|---|

| CIDD-0066790 | >70% | ~40% | >80% | nih.govplos.orgresearchgate.net |

| CIDD-0072229 ((R)-enantiomer of CIDD-0066790) | >70% | >90% | >90% | nih.govplos.org |

| CIDD-0149830 | 100% | >90% (as good as hycanthone) | 100% | nih.govplos.org |

| CIDD-0150303 | 100% (at 71.5 μM) | 100% (at 71.5 μM) | 100% (at 71.5 μM) | osti.gov |

| CIDD-0150610 | 100% (at 71.5 μM) | 100% (at 71.5 μM) | 100% (at 71.5 μM) | osti.gov |

Lead compounds identified from in vitro screens are then advanced to in vivo testing, typically in mouse models of schistosomiasis. These studies assess the drug's efficacy in reducing the worm burden within a living host.

| Compound ID | Target Species | Worm Burden Reduction | Reference |

|---|---|---|---|

| CIDD-0150303 | S. mansoni | 81.8% | osti.gov |

| CIDD-0149830 | S. haematobium | 80.2% | osti.gov |

| CIDD-0066790 | S. japonicum | 86.7% | osti.gov |

Significantly, some of these new derivatives, such as CIDD-0150303, have demonstrated the ability to kill immature, liver-stage schistosomes, an activity lacking in the current frontline drug, praziquantel (B144689). osti.gov

Computational Chemistry and Molecular Modeling Approaches

Computational tools are indispensable in the modern drug discovery pipeline for oxamniquine analogs. tandfonline.com Structure-based drug design is the cornerstone of this effort, heavily relying on the X-ray crystal structures of the SULT enzymes from S. mansoni, S. haematobium, and S. japonicum. researchgate.netosti.gov

By analyzing the co-crystal structure of oxamniquine bound to the S. mansoni SULT, researchers identified key interactions and also unoccupied lipophilic pockets within the active site. osti.gov This knowledge provided a rational basis for designing new derivatives with modified scaffolds intended to occupy these pockets, potentially increasing binding affinity and overcoming species-specificity. osti.gov

Molecular docking simulations are routinely used to predict how newly designed analogs will bind to the target SULTs and to prioritize compounds for synthesis. mdpi.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies help to build mathematical models that correlate the physicochemical properties of the compounds with their biological activity, guiding the design of more potent molecules. slideshare.netresearchgate.net

Classical molecular dynamics simulations have also been employed to study the stability and dynamics of the enzyme-ligand complexes over time. researchgate.netresearchgate.net These simulations can provide insights into why certain enantiomers or analogs are more active than others, complementing the static picture provided by X-ray crystallography. researchgate.net This integrated computational and experimental approach has been instrumental in producing oxamniquine derivatives that can effectively kill all three major schistosome species that infect humans. plos.org

Molecular Docking Simulations with Identified Targets

Molecular docking simulations have been instrumental in elucidating the binding mode of (R)-oxamniquine and its derivatives within the active site of schistosomal sulfotransferases. These computational techniques predict the preferred orientation and binding affinity of a ligand to its protein target, providing critical insights for structure-based drug design. nih.gov

The primary target for these simulations is the S. mansoni sulfotransferase (SmSULT-OR). plos.org Docking studies have been used to compare the binding of the (R) and (S) enantiomers, with some computational analyses seeking to determine which enantiomer possesses a more favorable conformation for interaction with the enzyme. researchgate.net The simulations are guided by X-ray crystal structures of the SULT enzyme, which reveal a defined binding cavity where the oxamniquine molecule is accommodated. nih.govosti.gov

Research has shown that the active site of SmSULT-OR contains lipophilic pockets and key amino acid residues that form crucial interactions with the drug. osti.gov For instance, alignment of SULT crystal structures from different Schistosoma species highlighted sequence variations in the active site that likely account for oxamniquine's species-specific activity. A key difference is the presence of phenylalanine at position 39 (F39) in SmSULT, which is replaced by a tyrosine in the SULTs of S. haematobium and S. japonicum. nih.govosti.gov Docking studies predicted that this substitution would negatively impact the binding of the original oxamniquine molecule in the resistant species. osti.gov

These insights have guided the rational design of new derivatives. By modifying the structure of oxamniquine, researchers aim to create compounds that can establish favorable interactions within the active sites of SULTs from all three major human-infecting species. Docking simulations allow for the in silico screening of these novel analogs, prioritizing the synthesis of those predicted to have improved binding affinity and broader species activity. plos.orgosti.gov

Molecular Dynamics Simulations of (R)-Oxamniquine-Target Interactions

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the drug-target complex and the conformational changes that occur over time. researchgate.net MD simulations have been performed on the schistosomal sulfotransferase, both in its free form and when bound to oxamniquine, to understand the mechanics of drug activation. researchgate.netresearchgate.net

These simulations, often running for nanoseconds, track the movements of every atom in the system. unizik.edu.ng Studies have performed separate simulations for both the (R) and (S) enantiomers of oxamniquine and its analogs to investigate differences in their dynamic behavior within the SULT active site. researchgate.net The results show that the binding of oxamniquine relies on a hybrid mechanism involving both induced-fit and conformational selection models, where the protein can change its shape to accommodate the ligand, and the ligand selects a pre-existing conformation of the protein. researchgate.net

MD simulations have identified specific, stable interactions that anchor the drug. For example, at certain points in the simulation, a polar contact forms between the OD1 oxygen atom of residue Asn46 and an oxygen atom of the nitro group on oxamniquine. unizik.edu.ng Another polar contact was observed between the alpha-carboxyl oxygen of Leu261 and the nitro group. unizik.edu.ng These non-covalent interactions are crucial for molecular recognition and the stability of the complex. researcher.life

Furthermore, binding energy calculations, such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA), are often coupled with MD simulations to quantify the strength of the interaction. researcher.lifenih.gov For the oxamniquine-sulfotransferase complex, a binding energy of -130.091 ± 8.800 kJ/mol has been calculated, with specific residues like Phe45 contributing significantly to this energy. researchgate.net These simulations support the development of derivatives by predicting how modifications will affect the stability and dynamics of the interaction with SULT enzymes from different species. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology used to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov In the context of oxamniquine, QSAR studies are part of a broader SAR program aimed at optimizing lead compounds to discover novel antischistosomal agents. osti.govresearchgate.net

The fundamental principle of QSAR is to build a mathematical model that can predict the activity of a novel, un-synthesized compound based on its chemical structure. frontiersin.org The process begins with a dataset of oxamniquine analogs for which the biological activity (e.g., IC₅₀ against the SULT enzyme or worm killing efficacy) has been experimentally determined. nih.gov For each analog, a set of numerical values known as molecular descriptors is calculated. These descriptors represent various properties of the molecules, including steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., LogP) characteristics. frontiersin.org

Statistical methods are then used to generate an equation that links the descriptors to the observed activity. mdpi.com The resulting QSAR model can highlight which molecular properties are most influential for the desired biological effect. For example, a model might indicate that increasing hydrophobicity in a certain region of the molecule enhances its activity, while bulky groups in another area are detrimental.

While detailed QSAR models specifically for (R)-oxamniquine analogs are not widely published, the approach is a standard tool in drug discovery for schistosomiasis. nih.govnih.gov Such models are used to virtually screen large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. This integration of QSAR with high-throughput screening accelerates the discovery of new chemical scaffolds with potent activity against all three major Schistosoma species. nih.gov

Mechanisms of Resistance to R Oxamniquine

Genetic Basis of Resistance Development in Schistosoma Populations

Genetic studies have been fundamental in elucidating the basis of oxamniquine (B1677833) resistance. Early research involving genetic crosses between drug-sensitive and drug-resistant strains of Schistosoma mansoni established that resistance to oxamniquine, and the related compound hycanthone (B1673430), is inherited as a single autosomal recessive trait. cambridge.orgresearchgate.netscielo.brosti.gov This recessive nature suggested that resistance arises from the loss of a specific parasite factor required for the drug's activity. researchgate.net This hypothesis was later confirmed with the identification of the gene responsible for activating the drug. plos.org Resistance only manifests in parasites that are homozygous for the non-functional, or resistance, alleles. nih.gov

The specific gene implicated in oxamniquine resistance is the one encoding a parasite sulfotransferase, designated SmSULT-OR. plos.orgnih.govnih.govplos.org This enzyme is responsible for the bioactivation of (R)-oxamniquine, which is a prodrug. plos.orgbrighton.ac.ukscielo.brnih.gov In susceptible parasites, SmSULT-OR catalyzes the transfer of a sulfate (B86663) group to the drug, converting it into a reactive form that can damage parasite DNA. plos.orgresearchgate.net Loss-of-function mutations within the SmSULT-OR gene prevent this activation step, rendering the parasite resistant to the drug's effects. nih.govresearchgate.netplos.org

Through genetic mapping and sequencing, the SmSULT-OR gene has been located on chromosome 6 of S. mansoni. nih.govscielo.brrcsb.org Extensive research has identified several specific mutations within this gene that confer resistance. These mutations have been found in both laboratory-selected strains and in parasites isolated from patients who failed treatment. nih.govscielo.brplos.org

Key findings from these studies include:

The discovery of resistance alleles in S. mansoni populations from the Old World (Africa and the Middle East), where oxamniquine has seen minimal use. plos.org This indicates that resistance mutations exist as standing genetic variation within natural parasite populations and predate the deployment of the drug. plos.org

The frequency of these segregating resistance alleles in Old World populations was found to be between 4.29% and 14.91%. plos.org

The identification of the same deletion (p.E142del) in both West African and Puerto Rican schistosomes suggests this resistance allele was likely transported to the New World during the transatlantic slave trade. plos.org

Table 1: Identified Mutations in the S. mansoni Sulfotransferase (SmSULT-OR) Gene Conferring Oxamniquine Resistance

| Mutation | Type | Origin/Population Found | Impact on Enzyme Function | Reference(s) |

| p.E142del | Deletion | Puerto Rican isolate; Brazilian field population; West Africa | Disrupts active site; no or low oxamniquine activation | nih.govnih.govplos.orgplos.org |

| p.C35R | Missense | Brazilian patient isolate | Disrupts active site; no or low oxamniquine activation | nih.govnih.govplos.orgplos.org |

| p.W120R | Missense | East African & Middle-Eastern populations | Predicted loss-of-function | plos.org |

| p.N171IfsX28 | Frameshift | East African & Middle-Eastern populations | Predicted loss-of-function (truncated protein) | plos.org |

| p.L179P | Missense | Old World populations | Low oxamniquine activation | plos.org |

| Splice Site Variant | Splicing | Brazilian field population | Predicted to encode non-functional truncated protein | nih.govnih.gov |

| 1 bp Insertion | Frameshift | Brazilian field population | Predicted to encode non-functional truncated protein | nih.govnih.gov |

This table is interactive. Click on the headers to sort.

The central enzyme for oxamniquine's action is the sulfotransferase SmSULT-OR, and polymorphisms within its gene are the direct cause of resistance. plos.orgnih.govplos.org The drug is ineffective against other human-infecting schistosome species like S. haematobium and S. japonicum precisely because their sulfotransferase orthologs are naturally unable to efficiently bind and activate oxamniquine. plos.orgbrighton.ac.ukscielo.br

In S. mansoni, the polymorphisms that lead to resistance are loss-of-function mutations. nih.govplos.org Studies have documented a variety of these, including single nucleotide polymorphisms (SNPs) leading to amino acid changes, deletions, insertions, and premature stop codons. nih.govplos.org Functional assays have confirmed that many of these variants result in a recombinant enzyme with little to no ability to activate oxamniquine in vitro. plos.orgplos.org For instance, mutations like p.E142del and p.C35R are known to disrupt the enzyme's active site, thereby preventing the crucial sulfonation step. nih.govplos.org The existence of these polymorphisms as natural, standing variation within parasite populations has significant implications for drug treatment strategies and the potential for resistance to emerge rapidly under drug pressure. plos.org

Identification of Resistance Genes and Mutations

Molecular Alterations in Primary Target Proteins

The mechanism of (R)-oxamniquine does not involve binding to a target protein to inhibit its function directly. Instead, (R)-oxamniquine is a prodrug that requires enzymatic activation to become cytotoxic. plos.orgscielo.brnih.gov The primary "target" in the context of its mode of action is the parasite's DNA and other macromolecules. cambridge.orgplos.orgbrighton.ac.ukwikipedia.org The true molecular basis of resistance, therefore, lies in alterations to the activating enzyme, SmSULT-OR, rather than the ultimate molecular target of the activated drug. nih.govbrighton.ac.uk

The process begins when SmSULT-OR converts oxamniquine into an unstable sulfate ester. nih.gov This activated intermediate spontaneously breaks down to form a highly reactive electrophile. nih.govresearchgate.net This electrophilic molecule then covalently binds to (alkylates) the parasite's DNA and other essential macromolecules, which interferes with nucleic acid synthesis and other critical cellular processes, ultimately leading to the parasite's death. plos.orgscielo.brresearchgate.net

Consequently, the molecular alterations that cause resistance are the mutations and polymorphisms within the SmSULT-OR protein itself. nih.govplos.orgresearchgate.net These genetic changes prevent the initial activation step, meaning the cytotoxic electrophile is never generated, and the parasite's DNA remains unharmed. X-ray crystallography studies of the SmSULT-OR enzyme in complex with oxamniquine have provided a structural framework for understanding how resistance mutations disrupt this process. nih.govrcsb.orgresearchgate.net

Strategies for Overcoming (R)-Oxamniquine Resistance in Research Settings

Research efforts to counteract (R)-oxamniquine resistance have focused primarily on chemical modification of the oxamniquine scaffold to create new derivatives that can bypass the resistance mechanism. plos.orgplos.orgnih.gov Leveraging the detailed structural and genetic knowledge of the SmSULT-OR enzyme, scientists have employed structure-based drug design to re-engineer the molecule. plos.orgplos.org The goal is to develop compounds that can be effectively activated not only by the wild-type S. mansoni enzyme but also by the sulfotransferases of S. haematobium and S. japonicum, and potentially even by mutated, resistant forms of the S. mansoni enzyme. plos.orgplos.orgbrighton.ac.ukresearchgate.net

This iterative process of design, synthesis, and testing has yielded several promising lead compounds. plos.orgplos.orgresearchgate.net These novel derivatives have demonstrated potent and broad-spectrum activity, capable of killing all three major human-infecting schistosome species in vitro and showing efficacy in animal models. plos.orgresearchgate.net

Table 2: Novel Oxamniquine Derivatives with Broad-Spectrum Activity

| Compound ID | Activity Profile | Reference(s) |

| CIDD-0066790 | Kills S. mansoni, S. haematobium, and S. japonicum. | osti.govplos.orgplos.org |

| CIDD-0149830 | Kills 100% of S. mansoni, S. haematobium, and S. japonicum adults in vitro. Effective against S. haematobium in vivo. | plos.orgplos.orgresearchgate.net |

| CIDD-0150303 | Kills 100% of all three species in vitro. Effective against S. mansoni in vivo, including immature stages. Kills praziquantel-resistant parasites in vitro. | osti.govplos.orgresearchgate.net |

This table is interactive. Click on the headers to sort.

A critical strategy for overcoming resistance and enhancing therapeutic efficacy is the use of combination chemotherapy. plos.orgosti.gov The most rational approach currently being explored is the combination of a novel oxamniquine derivative with praziquantel (B144689), the current mainstay of schistosomiasis treatment. plos.orgplos.org

2

Resistance to (R)-oxamniquine in the parasite Schistosoma mansoni is a well-documented phenomenon that undermines its therapeutic efficacy. The primary mechanism of resistance is rooted in the genetic alteration of a specific parasite enzyme essential for the drug's activation. (R)-oxamniquine is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion within the parasite to become toxic to the worm. plos.orgfrontiersin.orgresearchgate.net

The bioactivation of (R)-oxamniquine is carried out by a sulfotransferase enzyme, designated SmSULT-OR. plos.orgscielo.brresearchgate.net This enzyme catalyzes the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the drug. scielo.br This process converts (R)-oxamniquine into a reactive sulfate ester. scielo.brresearchgate.net This activated form of the drug is an unstable electrophile that can alkylate the parasite's DNA, leading to DNA damage and worm death. frontiersin.orgresearchgate.net

In resistant strains of S. mansoni, this critical activation step is impaired due to mutations in the gene encoding the SmSULT-OR enzyme. plos.orgfrontiersin.org These are typically loss-of-function mutations that result in a non-functional or absent enzyme. plos.orgnih.gov Without a functional sulfotransferase, the parasite is unable to metabolize (R)-oxamniquine into its toxic form, rendering the drug ineffective. frontiersin.orgresearchgate.net Consequently, the parasite survives exposure to the drug.

Research has shown that resistance is a recessive genetic trait, meaning that a parasite must inherit two copies of the mutated (resistant) gene (i.e., be homozygous for the resistance allele) to exhibit a resistant phenotype. plos.org Studies have identified several specific mutations in the SmSULT-OR gene from resistant parasite populations. For instance, a deletion of the glutamic acid at position 142 (p.E142del) and a substitution of cysteine with arginine at position 35 (p.C35R) have been confirmed in resistant worms. plos.org

Interestingly, surveillance studies have revealed that alleles conferring resistance to (R)-oxamniquine are widespread in natural parasite populations, even in regions of Africa and the Middle East where the drug has seen minimal use. nih.govwww.gov.uk This suggests that these resistance mutations, or "standing genetic variation," existed in the parasite population before the widespread therapeutic deployment of the drug. nih.govwww.gov.uk The presence of these pre-existing resistance alleles has significant implications for drug treatment strategies, as it can facilitate the rapid selection and spread of resistant strains under drug pressure. nih.gov

Laboratory studies have successfully induced high levels of resistance in susceptible S. mansoni strains through repeated exposure to sub-curative doses of oxamniquine over several generations. ajtmh.orgtandfonline.com Furthermore, strains isolated from patients who did not respond to multiple treatments have shown clear evidence of resistance in subsequent laboratory testing in mice. scielo.brresearchgate.net

Table 1: Selected Mutations in the SmSULT-OR Gene Associated with (R)-Oxamniquine Resistance

| Mutation | Description | Origin of Identification | Reference |

|---|---|---|---|

| p.E142del | Deletion of a single amino acid (Glutamic Acid) at position 142. | Identified in a genetic cross involving a resistant parasite line from a Puerto Rican patient. Also found in West Africa. | plos.orgnih.gov |

| p.C35R | Substitution of Cysteine with Arginine at position 35. | Identified in S. mansoni from an incurable Brazilian patient. | plos.org |

| p.W120R | Substitution of Tryptophan with Arginine at position 120. | Common (>5%) in East African and Middle-Eastern parasite populations. | nih.gov |

| p.N171IfsX28 | Frameshift mutation starting at position 171. | Common (>5%) in East African and Middle-Eastern parasite populations. | nih.gov |

Development of Analogs Active Against Resistant Strains

The emergence of (R)-oxamniquine resistance has spurred significant research into developing new analogs capable of overcoming this challenge. A primary goal of these efforts is not only to restore activity against resistant S. mansoni but also to broaden the spectrum of activity to include other major human schistosome species, S. haematobium and S. japonicum, which are naturally insensitive to (R)-oxamniquine. plos.orgosti.govnih.govacs.org

The main strategy employed is structure-based drug design, which leverages detailed knowledge of the three-dimensional crystal structure of the target sulfotransferase enzyme (SmSULT-OR). researchgate.netosti.govnih.govplos.org By understanding the precise interactions between (R)-oxamniquine and the enzyme's active site, chemists can rationally design new molecules that can either bypass the resistance mechanism or bind more effectively to the mutated enzyme. plos.org This iterative process involves designing and synthesizing derivatives, testing their efficacy in killing schistosomes in vitro, and then using the results to refine the next generation of compounds. nih.govplos.org

Initial attempts to create simple derivatives, such as oxamniquine acetate (B1210297) and oxamniquine N-methylcarbamate, were unsuccessful; while they showed activity against sensitive strains, they remained ineffective against resistant ones. nih.gov This indicated that more significant structural modifications were necessary.

More recent and sophisticated approaches have yielded promising lead compounds. By modifying various parts of the oxamniquine scaffold, researchers have synthesized hundreds of derivatives. nih.govplos.org This has led to the identification of several compounds with potent and broad-spectrum activity. For example, a structure-activity relationship (SAR) program led to the discovery of a compound, designated 12a , which demonstrated significant killing activity against all three major human schistosome species. osti.govacs.org

Other successful analogs include organometallic derivatives. A ferrocenyl derivative (1 ) was found to kill both larval and adult S. mansoni worms in vitro and completely eliminated the worm burden in infected mice. acs.org Subsequent synthesis of a ruthenocenyl derivative (5 ) and a benzyl (B1604629) derivative (6 ) also produced compounds that were lethal to both S. mansoni and S. haematobium adults in vitro and showed high worm burden reductions in mice. acs.org

A major research program has identified several potent derivatives, referred to by CIDD (Center for Innovative Drug Discovery) numbers. Compounds CIDD-0150610 and CIDD-0150303 were found to kill 100% of all three Schistosoma species in vitro. plos.org Further in vivo studies highlighted the efficacy of CIDD-0150303 against S. mansoni, CIDD-0149830 against S. haematobium, and CIDD-0066790 against S. japonicum. plos.org Notably, CIDD-0150303 was also effective against praziquantel-resistant parasites when used in combination with praziquantel in an animal model, reducing the worm burden by 90.8%. plos.org These findings underscore the potential of these new analogs to serve as a second-line therapy, potentially for use in combination with praziquantel to prevent the development of resistance to that drug as well. nih.gov

Table 2: Efficacy of Selected (R)-Oxamniquine Analogs

| Compound | Type | In Vitro Activity | In Vivo Worm Burden Reduction (S. mansoni) | Reference |

|---|---|---|---|---|

| 12a | Aminopiperidine derivative | Active against S. mansoni (75%), S. haematobium (40%), and S. japonicum (83%). | Not specified in search results. | osti.govacs.org |

| 1 | Ferrocenyl derivative | Killed larval and adult S. mansoni and S. haematobium. | 100% (at 200 mg/kg) | acs.org |

| 5 | Ruthenocenyl derivative | Lethal to S. mansoni and S. haematobium adults. | 76-93% (at 100 mg/kg) | acs.org |

| 6 | Benzyl derivative | Lethal to S. mansoni and S. haematobium adults. | 76-93% (at 100 mg/kg) | acs.org |

| CIDD-0150303 | Heterocyclic derivative | 100% killing of all three major Schistosoma species. | 81.8% (at 100 mg/kg) | plos.org |

| CIDD-0149830 | Heterocyclic derivative | 100% killing of S. mansoni, S. haematobium, and S. japonicum adults. | Active against S. haematobium (80.2%) | nih.govplos.org |

Advanced Analytical Methodologies for R Oxamniquine Research

Spectroscopic Techniques for Structural Characterization and Purity Assessment

Spectroscopy is fundamental to the molecular-level investigation of (R)-oxamniquine, providing indelible proof of its identity and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (R)-oxamniquine and its derivatives. Both ¹H and ¹³C NMR are employed to confirm the molecular skeleton and the connectivity of atoms.

In the ¹H NMR spectrum, characteristic signals corresponding to the aromatic protons, the protons of the tetrahydroquinoline ring, the isopropyl group, and the hydroxymethyl group can be assigned. For instance, in studies of oxamniquine (B1677833) prodrugs, analysis of the ¹H NMR spectra, while sometimes insufficient for complete structural confirmation on its own, shows the presence of the original compound's core structure through characteristic chemical shifts. akjournals.com

¹³C NMR spectroscopy provides complementary information, detailing the carbon framework of the molecule. The chemical shifts of the carbons in the quinoline (B57606) ring, the nitro- and hydroxymethyl-substituted aromatic carbons, and the aliphatic carbons of the side chain are all identifiable. Analysis of derivatives and prodrugs of oxamniquine has been successfully characterized using a combination of spectroscopic techniques, including ¹H and ¹³C NMR. akjournals.comresearchgate.net

| Carbon Atom | 13C Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 56.5 |

| C-4a | 120.5 |

| C-5 | 128.5 |

| C-6 | 64.6 |

| CH2-7 | 72.3 |

| C=O | 177.6 |

Note: Data is illustrative, based on a carboxymethyl dextran (B179266) prodrug of oxamniquine, and serves to represent the types of assignments made in NMR studies. akjournals.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is critical for determining the molecular weight of (R)-oxamniquine and for obtaining structural information through its fragmentation patterns. The exact mass of (R)-oxamniquine is 279.15829154 Da. nih.govnih.gov High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of synthesized analogs. researchgate.net

Tandem mass spectrometry (MS-MS) provides further insight into the molecule's structure by analyzing the fragmentation of a selected precursor ion. This technique helps in identifying the different components of the molecule. For oxamniquine, characteristic fragment ions can be observed, which correspond to specific structural motifs within the molecule.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₂₁N₃O₃ |

| Molecular Weight | 279.33 g/mol |

| Monoisotopic Mass | 279.15829154 Da |

| Major MS/MS Fragment Ions (m/z) | 174.0913, 145.0886, 146.0963, 187.0865, 144.0809 |

Source: PubChem CID 4612. nih.gov

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization

Chiroptical techniques are essential for distinguishing between the enantiomers of oxamniquine and confirming the absolute configuration of (R)-oxamniquine. These methods rely on the differential interaction of chiral molecules with polarized light.

Optical Rotatory Dispersion (ORD): This technique measures the change in optical rotation as a function of wavelength. uq.edu.au It can be used to create plain or anomalous curves that are characteristic of a specific enantiomer. The sign of the Cotton effect in an ORD spectrum can be used to assign the absolute configuration. mguniversity.ac.in

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light. up.pt CD spectra are highly sensitive to the three-dimensional structure of a chiral molecule. up.pt The absolute configuration of the oxamniquine enantiomers has been definitively assigned through crystallographic analysis, which correlates the levorotary [(-)-OXA] optical activity with the R-configuration and the dextrorotary [(+)-OXA] activity with the S-configuration. researchgate.netnih.gov This crystallographic data serves as a benchmark for chiroptical methods. The comparison of experimental CD spectra with those calculated using theoretical methods like density functional theory (DFT) is a powerful approach for unambiguously determining absolute configuration. researchgate.net

| Enantiomer | Optical Activity | Absolute Configuration |

|---|---|---|

| (-)-oxamniquine | Levorotary | R |

| (+)-oxamniquine | Dextrorotary | S |

Source: Lalli C, et al., 2015. researchgate.netnih.gov

Chromatographic Methods for Quantification and Separation in Research Samples

Chromatographic techniques are the cornerstone for separating (R)-oxamniquine from its enantiomer and from other components in a mixture, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the enantioseparation of oxamniquine. The key to this separation is the use of a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, leading to different retention times.

Several types of CSPs have been successfully employed for resolving oxamniquine enantiomers:

Polysaccharide-based CSPs: A modified cellulose (B213188) stationary phase, Chiracell OD-H, has been used effectively to separate the enantiomers of oxamniquine. researchgate.net These phases, which also include amylose (B160209) derivatives, often operate in normal-phase mode with eluents like hexane/isopropanol (B130326) mixtures. researchgate.netobrnutafaza.hr

Protein-based CSPs: An alpha 1-acid glycoprotein-based column (Chiral-AGP) has been shown to provide baseline resolution of the oxamniquine enantiomers. ebi.ac.uk

Cyclodextrin-based CSPs: Columns such as Cyclobond I and II have also been investigated for the separation of oxamniquine enantiomers. ebi.ac.uk

The choice of mobile phase is critical and is optimized to achieve the best resolution. For example, a mixture of 5% isopropanol in n-hexane has been used with a Chiracell OD-H column. researchgate.net

| Parameter | Condition |

|---|---|

| Stationary Phase | Chiracell OD-H (Modified Cellulose) |

| Mobile Phase | 5% Isopropanol in n-Hexane |

| Flow Rate | 1 mL/min |

| Detection | UV at 254 nm |

| Elution Order | Peak 1: (R)-oxamniquine; Peak 2: (S)-oxamniquine |

Source: Lalli C, et al., 2015. researchgate.net

Gas Chromatography (GC) Applications

Gas chromatography (GC) is another analytical technique that has been applied to the analysis of oxamniquine. For quantification, GC is typically equipped with a flame ionization detector (FID). nih.gov The sample must be volatile and thermally stable for GC analysis, which may sometimes require derivatization to increase volatility. GC coupled with mass spectrometry (GC-MS) can be used for both identification and quantification, providing mass data for the eluted peaks. mdpi.com While HPLC is more common for chiral separations of pharmaceuticals like oxamniquine, GC can be a valuable tool for specific applications, such as purity testing and quantification in certain sample matrices. nih.govd-nb.info

Mass Spectrometry Applications in Metabolite Identification and Quantitation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) as LC-MS, stands as a cornerstone technique in the study of drug metabolism. Its high sensitivity, selectivity, and structural elucidation capabilities make it indispensable for identifying and quantifying metabolites of xenobiotics, including (R)-oxamniquine, in complex biological matrices. Non-targeted metabolomics, which uses techniques like chromatography-mass spectrometry, allows for the identification and quantification of all small-molecule metabolites under 1000 Daltons in a biological sample. mdpi.com LC-MS/MS is a widely utilized technique for the simultaneous analysis of various drug groups in food matrices due to its high selectivity and sensitivity. mdpi.com

The metabolism of (R)-oxamniquine is extensive, primarily occurring through enzymatic oxidation. nih.gov Mass spectrometry has been pivotal in elucidating these metabolic pathways. The primary routes of biotransformation involve the oxidation of the 6-hydroxymethyl group or the side chain. nih.gov

Key metabolites identified through mass spectrometric techniques include:

6-Carboxylic Acid Metabolite : This is the major metabolite found across various species, including humans. nih.govtandfonline.com It is formed by the oxidation of the 6-hydroxymethyl group of the parent compound. nih.gov A substantial portion of an oral dose, between 40% and 75%, is excreted in the urine within 24 hours, primarily as this 6-carboxylic acid metabolite. smolecule.com

2-Carboxylic Acid Metabolite : This second metabolite results from the oxidation of the isopropylaminomethyl side chain. nih.govtandfonline.com Its presence and quantity show significant species-dependent variation. While found in considerable amounts in the urine of species like mice, rabbits, and dogs, it is only present in trace amounts in human urine and was not detected in the urine of rhesus monkeys or rats in some studies. nih.gov

The identification of these metabolites relies on comparing their mass spectra with the parent drug. High-resolution mass spectrometry (HRMS), often using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, which helps in confirming the elemental composition of the metabolites. nih.gov For instance, continuous-flow mass spectrometry using an OrbiTrap analyzer has been employed to identify the products of the sulfotransferase reaction that activates oxamniquine. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, generating characteristic product ions that provide structural information, confirming the site of metabolic modification. nih.gov

Table 1: Principal Metabolites of (R)-Oxamniquine Identified via Mass Spectrometry

| Metabolite Name | Metabolic Reaction | Species Distribution Note | Citation |

|---|---|---|---|

| 6-Carboxylic Acid Oxamniquine | Oxidation of the 6-hydroxymethyl group | Major metabolite in humans, monkeys, dogs, rabbits, hamsters, and mice. | nih.govtandfonline.com |

For quantitative analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. mdpi.com This technique offers excellent specificity by monitoring unique precursor-to-product ion transitions for each analyte in a mode known as multiple reaction monitoring (MRM). mdpi.com This allows for the accurate quantitation of (R)-oxamniquine and its metabolites in complex biological samples like blood, plasma, and urine, even at very low concentrations. mdpi.com The development of quantitative LC-MS/MS methods often involves a sample preparation step, such as a "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) extraction, to remove interfering substances from the matrix before analysis. mdpi.com

Table 2: Typical Parameters for LC-MS/MS-based Quantitation of (R)-Oxamniquine Metabolites

| Parameter | Description | Citation |

|---|---|---|

| Chromatography | ||

| Column | Reversed-phase (e.g., C18) | mdpi.com |

| Mobile Phase | A gradient of aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid). | mdpi.comsci-hub.se |

| Flow Rate | Typically 0.3-0.4 mL/min. | mdpi.comsci-hub.se |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI), often in positive ion mode. | mdpi.com |

| Analyzer | Triple Quadrupole (QqQ) | mdpi.com |

These advanced analytical methodologies are crucial for comprehensive pharmacokinetic studies, enabling researchers to understand the absorption, distribution, metabolism, and excretion (ADME) profile of (R)-oxamniquine and how it differs between species. nih.govtandfonline.com

Pre Clinical Research Models and Methodologies in R Oxamniquine Studies

In vitro Models for Efficacy and Mechanism Investigations

In vitro models are fundamental for the initial screening and detailed mechanistic studies of schistosomicidal compounds. They allow for controlled exposure of the parasite to the drug, facilitating the assessment of direct effects absent the complexities of a host's metabolism and immune system.

The primary in vitro model for studying (R)-oxamniquine involves the cultivation of various life stages of S. mansoni. Adult worms, harvested from infected mice, are commonly used as they are the main target of the drug. nih.gov These worms are typically maintained in culture media such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI 1640, supplemented with fetal calf serum and antibiotics to prevent contamination. nih.govasm.org